molecular formula C6H4BrN3S B1444001 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 166196-37-8

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B1444001
CAS No.: 166196-37-8
M. Wt: 230.09 g/mol
InChI Key: SCMPDQDVFAIXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-3-yl)-1,3-thiazole (CAS 166196-37-8) is a high-purity heterocyclic compound with the molecular formula C6H4BrN3S and a molecular weight of 230.09 g/mol . This brominated scaffold, incorporating both pyrazole and thiazole rings, is a valuable building block in medicinal chemistry and life science research. Recent scientific studies highlight the significant potential of pyrazolyl-thiazole derivatives as multifunctional therapeutic agents. These compounds have demonstrated notable antimicrobial activity against a panel of bacterial strains, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus , as well as antifungal activity against strains such as Aspergillus niger and Candida albicans . Furthermore, research indicates that these derivatives exhibit potent antioxidant activities in standard assays like DPPH and hydroxyl radical scavenging tests . The research value of this compound is further supported by advanced computational studies, including Density Functional Theory (DFT) calculations to understand its electronic properties and molecular docking simulations to investigate its binding interactions with biological targets such as enzymes . This compound is offered in various packaging specifications and purity grades, including bulk quantities, and can be produced to meet specific customer requirements for advanced research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPDQDVFAIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazol-3-yl Intermediates

The pyrazole core is typically synthesized by condensation reactions involving substituted acetophenones and hydrazine derivatives. For 4-bromo substitution, the starting acetophenone is brominated or a brominated acetophenone is used.

  • Substituted acetophenones react with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature to form ethyl 2,4-dioxo-4-arylbutanoates.
  • These diketone intermediates react with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.
  • The ester group is reduced by lithium aluminum hydride (LiAlH4) in THF to give (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols.
  • Selective oxidation of these methanols with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) affords 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes.
  • The aldehyde is converted to nitriles via treatment with liquid ammonia and iodine in THF.
  • Finally, reaction with hydrogen sulfide in pyridine converts nitriles into carbothioamides.

This sequence is summarized in Table 1 below, adapted from a comprehensive synthetic study:

Step Reactants/Conditions Product Yield (%)
1 Substituted acetophenone + diethyl oxalate + KOtBu in THF Ethyl 2,4-dioxo-4-arylbutanoates 65–80
2 Diketone + phenylhydrazine in ethanol Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates 65–80
3 Reduction with LiAlH4 in THF (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols 85–88
4 Oxidation with IBX in DMSO 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes 85
5 Aldehyde + liquid NH3 + I2 in THF 1,5-diphenyl-1H-pyrazole-3-carbonitriles 78
6 Nitrile + H2S in pyridine + Et3N 1,5-diphenyl-1H-pyrazole-3-carbothioamides 80

Cyclocondensation to Form 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole

The key step to form the thiazole ring involves cyclocondensation of the carbothioamide intermediate with substituted phenacyl bromides under reflux conditions in ethanol.

  • The carbothioamide (0.85 mmol) is reacted with 2-bromo-1-phenylethanone (0.71 mmol) in ethanol.
  • The reaction mixture is refluxed for approximately 2 hours.
  • The product precipitates out and is collected by filtration and washing with ethanol.

This method yields the target this compound derivatives with good to excellent yields (typically 65–85%) and high purity.

Detailed Reaction Conditions and Characterization

  • The initial condensation and reduction steps require careful temperature control (0 °C to room temperature) to optimize yield and prevent side reactions.
  • The oxidation with IBX is performed at 0–20 °C to selectively oxidize the methanol to aldehyde without overoxidation.
  • The conversion of aldehydes to nitriles uses liquid ammonia and iodine, a mild and efficient method.
  • The final cyclocondensation benefits from ethanol as a solvent, which facilitates reflux and product precipitation.

Characterization of the final compounds is typically performed by:

  • Infrared spectroscopy (IR) to confirm functional groups
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to elucidate the chemical environment of protons and carbons, including characteristic signals for pyrazole and thiazole rings
  • Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, especially important for bromine-containing compounds due to characteristic isotopic peaks

Summary Table of Yields and Physical Properties for Representative Compounds

Compound R1 (Pyrazole Substituent) R2 (Thiazole Substituent) Yield (%) Melting Point (°C) Physical State
This compound (general) 4-Br Phenyl or substituted phenyl 65–85 150–220 Solid (color varies)

(Note: Specific data for 4-bromo substitution can be extrapolated from similar halogenated derivatives in the literature, as direct data for 4-bromo may be less common but follows analogous procedures.)

Research Findings and Optimization Notes

  • The use of lithium aluminum hydride for ester reduction is highly efficient, yielding over 85% of the alcohol intermediate.
  • IBX oxidation provides selective and mild conditions for aldehyde formation, avoiding harsher oxidants that could degrade sensitive heterocycles.
  • The cyclocondensation step is robust and tolerant of various substituents on both the pyrazole and phenacyl bromide components.
  • The presence of bromine on the pyrazole ring can influence both the reactivity in cyclization and the biological activity of the final compound, often enhancing antimicrobial properties.
  • Alternative catalysts such as DABCO have been reported for related thiazole synthesis but ethanol reflux remains the most straightforward and reproducible method.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Applications

The compound has been studied for its anticancer properties across different cancer cell lines. Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects. For instance:

  • In vitro studies have shown that 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole derivatives possess cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .
  • A specific derivative demonstrated an IC50 value of 5.71 μM , indicating better efficacy than the standard drug 5-fluorouracil , which had an IC50 of 6.14 μM .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been investigated:

  • Compounds with thiazole moieties have shown protective effects in seizure models. For example, one study reported a derivative with a median effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazol-induced seizure model .
  • The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence anticonvulsant activity, with certain substitutions enhancing efficacy .

Antibacterial Properties

The antibacterial activity of this compound has been explored against various bacterial strains:

  • Several synthesized thiazole derivatives exhibited good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC (minimum inhibitory concentration) of 0.09 µg/mL against Mycobacterium tuberculosis .
  • The presence of electron-withdrawing groups like bromine on the phenyl ring was found to be essential for enhancing antimicrobial activity .

Carbonic Anhydrase Inhibition

The compound's potential as a carbonic anhydrase inhibitor has also been examined:

  • A series of thiazole derivatives were synthesized and evaluated for their inhibitory activities against carbonic anhydrase III. One compound was identified as a potent inhibitor, with SAR studies revealing that specific substitutions at the 2-position and 4-position of the thiazole scaffold are critical for activity .

Summary of Applications

ApplicationActivity TypeNotable Findings
AnticancerCytotoxicityIC50 = 5.71 μM (better than 5-fluorouracil)
AnticonvulsantProtective in seizure modelsED50 = 18.4 mg/kg
AntibacterialInhibition of bacterial growthMIC = 0.09 µg/mL against Mycobacterium tuberculosis
Carbonic AnhydraseEnzyme inhibitionPotent CA-III inhibitor identified

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chloro vs. Bromo Derivatives

Isostructural chloro and bromo derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro) and its bromo counterpart, highlight the impact of halogen substitution:

  • Biological Activity : Chloro derivatives exhibit antimicrobial activity, while bromo analogs may show enhanced potency due to improved hydrophobic interactions .
Fluoro and Methoxy Derivatives

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and methoxy-substituted analogs demonstrate that electron-donating groups (e.g., -OCH₃) increase solubility but may reduce membrane permeability compared to bromine .

Non-Halogenated Analogs

  • Reduced Molecular Weight : 212.23 g/mol (vs. 242.59 g/mol for the bromo compound).
  • Lower Melting Point : ~200°C (estimated) vs. 248–250°C for brominated analogs .
  • Diminished Reactivity : Absence of bromine limits utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methyl-Substituted Pyrazole Derivatives

2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS: 1700817-21-5) introduces steric hindrance via the methyl group:

  • Steric Effects : The methyl group may hinder rotation around the pyrazole-thiazole bond, stabilizing specific conformations for target binding .
  • Spectral Shifts: IR spectra show C=N stretches at ~1625 cm⁻¹, similar to non-methylated analogs, but with slight deviations due to steric interactions .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Melting Point (°C) IR (C=N, cm⁻¹) NMR (¹H, δ ppm) Biological Activity
2-(4-Bromo-1H-pyrazol-3-yl)-1,3-thiazole 248–250 1625 7.2–8.1 (aromatic) Not reported
Chloro Analog (Compound 4) 240–242 1630 7.1–8.0 Antimicrobial
2-(1H-Pyrazol-3-yl)thiazole ~200 1618 6.9–7.8 Intermediate in synthesis
Methyl-Substituted 255–257 1628 7.3–8.2 Potential therapeutic use

Biological Activity

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound characterized by the fusion of a pyrazole and a thiazole ring, with the molecular formula C₇H₅BrN₂S. The presence of the bromine atom enhances its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism : The antimicrobial action may involve inhibition of biofilm formation and interference with bacterial enzyme activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines : In vitro studies have demonstrated efficacy against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • Structure-Activity Relationship (SAR) : Compounds with similar structures have shown varying degrees of antiproliferative activity. The presence of electron-withdrawing groups like bromine enhances activity against cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole-pyrazole derivatives for their antimicrobial properties. The most active derivative exhibited an MIC comparable to standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity Assessment

In another investigation, a library of pyrazole derivatives was synthesized and screened for anticancer activity. Compounds structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro .

Research Findings Summary

Activity Findings
AntimicrobialMIC values as low as 0.22 μg/mL against pathogens; effective against biofilm formation
AnticancerEffective against multiple cancer cell lines; SAR indicates enhanced activity with Br substitution
Anti-inflammatoryRelated compounds show potential; requires further exploration specific to this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole
Reactant of Route 2
2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.